molecular formula C11H14BrNO B13257876 (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

Cat. No.: B13257876
M. Wt: 256.14 g/mol
InChI Key: MSTRFUJCHQGTND-UHFFFAOYSA-N
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Description

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is a chemical compound with the molecular formula C11H14BrNO It is a derivative of tetrahydronaphthalene, featuring an amino group, a bromine atom, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol typically involves multi-step organic reactions. One common method starts with the bromination of 1,2,3,4-tetrahydronaphthalene to introduce the bromine atom at the 6-position. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. Finally, the hydroxymethyl group is introduced via a reduction reaction using appropriate reducing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: (2-Amino-6-carboxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanol.

    Reduction: (2-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminotetralin: A similar compound with a tetralin structure but without the bromine atom and hydroxymethyl group.

    6-Bromo-2-naphthol: Contains a bromine atom and hydroxyl group but lacks the amino group and tetrahydronaphthalene structure.

Uniqueness

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-amino-6-bromo-3,4-dihydro-1H-naphthalen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-2-1-9-6-11(13,7-14)4-3-8(9)5-10/h1-2,5,14H,3-4,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTRFUJCHQGTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1C=C(C=C2)Br)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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